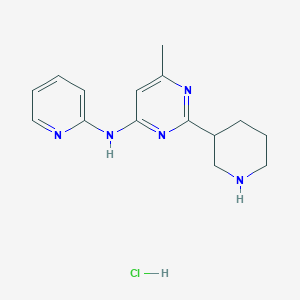

6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride

Description

6-Methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a pyrimidine derivative characterized by a 6-methyl group, a piperidin-3-yl substituent at position 2, and a pyridin-2-ylamine group at position 4. This compound is of interest in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as kinases or ion channels. The hydrochloride salt enhances solubility, a critical factor for bioavailability .

Properties

IUPAC Name |

6-methyl-2-piperidin-3-yl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5.ClH/c1-11-9-14(19-13-6-2-3-8-17-13)20-15(18-11)12-5-4-7-16-10-12;/h2-3,6,8-9,12,16H,4-5,7,10H2,1H3,(H,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTIVJXWKCFLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCNC2)NC3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Magnesium oxide nanoparticles, palladium on carbon

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

1. Kinase Inhibition:

The compound acts as an inhibitor of the c-KIT kinase, which is a receptor tyrosine kinase involved in several malignancies, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. Mutations in c-KIT are known to drive tumorigenesis, making this compound a target for therapeutic intervention .

2. Structure-Activity Relationship (SAR):

Research has demonstrated that modifications to the pyrimidine and piperidine moieties can enhance the potency and selectivity of the compound against c-KIT mutations. The presence of the pyridine ring contributes to its binding affinity and specificity .

Therapeutic Applications

1. Cancer Treatment:

The primary application of this compound is in oncology, particularly for treating cancers associated with c-KIT mutations. Studies have shown that it effectively inhibits tumor growth in preclinical models of GISTs and other cancers where c-KIT plays a crucial role .

2. Potential for Combination Therapy:

There is ongoing research into using this compound in combination with other therapeutic agents to overcome resistance mechanisms in cancer treatment. For instance, combining it with other kinase inhibitors may provide a synergistic effect, enhancing overall efficacy against resistant tumor types .

Case Studies

1. Gastrointestinal Stromal Tumors (GISTs):

In clinical trials, patients with GISTs harboring specific c-KIT mutations have shown a positive response to treatment regimens that include this compound. The inhibition of c-KIT signaling pathways has led to significant reductions in tumor size and improved patient outcomes .

2. Systemic Mastocytosis:

Another area of application is in systemic mastocytosis, where c-KIT mutations are prevalent. The compound has demonstrated efficacy in reducing mast cell proliferation and mediating symptoms associated with this condition .

Data Summary Table

| Application Area | Mechanism | Clinical Outcome |

|---|---|---|

| Gastrointestinal Stromal Tumors | Inhibition of c-KIT kinase | Reduction in tumor size |

| Systemic Mastocytosis | Targeting mutated c-KIT | Symptom relief and reduced mast cell count |

| Combination Therapy | Synergistic effects with other inhibitors | Enhanced efficacy against resistant tumors |

Mechanism of Action

The mechanism of action of 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, its inhibition of certain kinases can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Pyrimidine Core

Key Compounds Compared

Analysis :

- The target compound’s 6-methyl group likely enhances metabolic stability compared to chloro analogues (e.g., ), which may be prone to nucleophilic substitution.

- Pyridin-2-yl at position 4 offers π-stacking capability, contrasting with fluorophenyl groups in 6a/6b , which prioritize hydrophobic interactions.

Core Heterocycle Modifications

Key Compounds Compared

Analysis :

- The pyrimidine core in the target compound provides rigidity and synthetic accessibility compared to quinoline or thienopyrimidine derivatives (), which suffer from lower yields (27–38%).

- Piperidine vs.

Biological Activity

6-Methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by a pyrimidine core substituted with a piperidine and a pyridine group, which contributes to its pharmacological properties. The molecular formula is , and it has distinct physicochemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which play crucial roles in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.45 |

| A549 | 0.38 |

These results suggest a potent anticancer effect, warranting further investigation into its therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against several bacterial strains. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 1.5 µg/mL and 2.0 µg/mL, respectively.

Case Studies

- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of the compound against resistant strains. The findings revealed that the compound effectively reduced bacterial load in infected animal models, suggesting its applicability in treating bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies show that it has moderate bioavailability and a half-life conducive for therapeutic use.

Q & A

Q. What are the key synthetic pathways for 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride?

Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, pyrimidine cores are often functionalized via reactions with amines under reflux conditions. A related pyrimidinium chloride synthesis (e.g., ) uses 4-amino-2-methyl-6-chloropyrimidine and aniline derivatives in ethanol with catalytic HCl, followed by recrystallization . Adjustments for this compound might include substituting 3-iodoaniline with pyridin-2-amine and optimizing reaction time (12–24 hours) to enhance yield.

Q. How is the hydrochloride salt form validated, and what analytical techniques confirm its purity?

Methodological Answer: Elemental analysis (EA) and H NMR are critical. EA compares calculated vs. observed percentages of C, H, N, and Cl (e.g., reports 57.83% C, 5.20% H, 19.27% N, 12.19% Cl). H NMR in DMSO-d resolves proton environments, such as aromatic protons (δ 6.5–8.0 ppm) and NH/amine signals (δ 11–14 ppm) . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard (e.g., ) .

Advanced Research Questions

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer: Contradictions arise from protonation states (free base vs. hydrochloride). For polar solvents (e.g., water, methanol), the hydrochloride salt exhibits higher solubility due to ionic interactions. In nonpolar solvents (e.g., DCM), the free base dominates. To resolve discrepancies:

- Perform pH-dependent solubility assays.

- Use UV-Vis spectroscopy to quantify solubility in buffered solutions (pH 1–10).

- Reference analogs like N-(4-methoxyphenyl)-2-methyl-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride (), which shows solubility >10 mg/mL in DMSO .

Q. What computational strategies optimize reaction pathways for scaled synthesis?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates. ICReDD’s methodology () integrates:

Q. How do structural modifications (e.g., piperidinyl vs. pyridinyl groups) impact biological activity?

Methodological Answer: Comparative SAR studies are essential. For example:

- Replace piperidin-3-yl with pyridin-4-yl (as in ) to assess changes in binding affinity.

- Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure interactions with target proteins.

- Reference trifluoromethyl analogs (), where lipophilicity (logP) increases metabolic stability by ~30% .

Q. What experimental designs address instability in aqueous buffers?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring.

- Use lyophilization to stabilize the hydrochloride salt ( uses decomp. at 260°C, indicating thermal sensitivity) .

- Add antioxidants (e.g., ascorbic acid) or adjust buffer ionic strength to mitigate hydrolysis.

Q. How are hydrogen bonding networks characterized in the crystal lattice?

Methodological Answer: X-ray crystallography (as in ) reveals:

Q. What are best practices for resolving spectral overlaps in 1^11H NMR?

Methodological Answer:

- Use 2D NMR (COSY, HSQC) to assign signals (e.g., δ 2.61 ppm for methyl groups in ) .

- Paramagnetic relaxation agents (e.g., Cr(acac)) simplify aromatic regions.

- Compare with computed NMR shifts (GIAO-DFT) for validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.